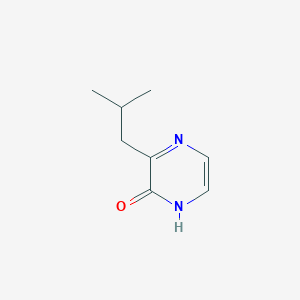

3-Isobutyl-1H-pyrazin-2-one

Description

Significance of the Pyrazinone Core in Chemical Biology and Medicinal Chemistry

The pyrazinone scaffold is a key building block in the design and synthesis of molecules with significant biological activity. rsc.org Its presence is noted in a variety of natural products that exhibit interesting biological properties. rsc.orgsemanticscholar.org These include compounds with antibacterial, antifungal, and even anticancer activities. ijrpc.com The versatility of the pyrazinone core allows for the creation of a wide array of derivatives with potential therapeutic applications. ontosight.aiontosight.ai For instance, some synthetic pyrazinone derivatives have been investigated as inhibitors of various enzymes, which are implicated in a range of diseases. semanticscholar.org The ability to modify the pyrazinone structure at different positions enables chemists to fine-tune the compound's properties to target specific biological pathways. frontiersin.orgnih.gov This has led to the discovery of pyrazinone-based compounds with potential applications as anti-inflammatory, antiviral, and antidepressant agents. ijrpc.comontosight.ai

The pyrazinone structure is also of great interest in the development of new pharmaceuticals. For example, Favipiravir, a pyrazinone derivative, is an approved antiviral drug. rsc.org Furthermore, novel series of pyrazinone RORγ antagonists have been discovered and are being investigated for the treatment of autoimmune diseases. nih.govacs.org The discovery of achiral inhibitors of the Hepatitis C Virus NS3 Protease based on 2(1H)-pyrazinones further highlights the therapeutic potential of this class of compounds. diva-portal.org

Historical Perspectives on Pyrazinone Discovery and Initial Research

The history of pyrazinones is intertwined with the study of natural products and flavor chemistry. Pyrazines, the parent compounds of pyrazinones, were identified early on as significant contributors to the flavor and aroma of many foods, particularly those that undergo heating processes like roasting or grilling. nih.govtandfonline.comresearchgate.net The characteristic nutty, roasted, and earthy scents of foods like coffee, cocoa, and baked goods are often attributed to the presence of various pyrazine (B50134) derivatives. semanticscholar.org

The first methods for the synthesis of pyrazinones were described in the early 20th century. semanticscholar.org However, it was the discovery of their presence in natural products with biological activity that significantly spurred further investigation from the 1940s onwards. semanticscholar.org For instance, Aspergillic acid, a pyrazinone derivative first isolated in 1943 from the fungus Aspergillus flavus, was found to possess antibiotic properties. wikipedia.org This discovery opened the door to exploring the medicinal potential of this class of compounds. Early research focused on isolating and characterizing these natural pyrazinones and understanding their formation pathways, such as the Maillard reaction between amino acids and sugars. nih.govresearchgate.net This foundational work laid the groundwork for the extensive synthetic and medicinal chemistry research on pyrazinones that continues today.

Chemical and Physical Properties of 3-Isobutyl-1H-pyrazin-2-one

| Property | Value |

| CAS Number | 25680-53-9 chemsrc.com |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Synonyms | 3-isobutylpyrazin-2-ol nih.gov |

Note: Detailed physical properties such as melting point, boiling point, and density for this compound are not consistently available across public sources.

Research Findings on this compound

This compound is a key intermediate in the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP), a significant flavor compound responsible for the characteristic herbaceous and vegetative aromas in various plants, including bell peppers and some wine grapes. cornell.edu It is hypothesized that this compound is formed from the condensation of the amino acid leucine (B10760876) (after amidation) and glyoxal (B1671930). cornell.edu This pyrazinone, along with its tautomer 3-isobutyl-2-hydroxypyrazine (IBHP), can then be methylated to form IBMP. cornell.edu

The synthesis of this compound and its derivatives is an area of active research, driven by the desire to produce valuable flavor and fragrance compounds. semanticscholar.orgdur.ac.uk Various synthetic strategies have been explored, often starting from acyclic precursors like α-amino acid derivatives. rsc.orgnih.gov

While the primary focus of research on this compound has been its role in flavor chemistry, the broader class of pyrazinones to which it belongs is recognized for a wide range of biological activities. ijrpc.comontosight.ai For example, the related compound 3,6-diisobutylpyrazin-2(1H)-one has been noted for its potential flavoring and pharmaceutical applications. ontosight.ai Another related structure, 3-isobutyl-6-(sec-butyl)-2(1H)-pyrazinone, is an isomer of deoxyaspergillic acid, a compound derived from the antibiotic aspergillic acid. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h3-4,6H,5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLZGLIOVZJBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341492 | |

| Record name | 3-isobutyl-2(1h)-pyrazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-53-9 | |

| Record name | 3-isobutyl-2(1h)-pyrazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Isobutyl 1h Pyrazin 2 One

De Novo Synthesis Strategies for the 3-Isobutyl-1H-pyrazin-2-one Scaffold

The de novo synthesis of the pyrazinone ring system offers flexibility in introducing various substituents. Several key strategies have been developed to construct the this compound scaffold from acyclic precursors. These methods are critical for accessing the core structure upon which further chemical modifications can be performed.

Condensation Reactions Involving Alpha-Amino Acid Amides and Dicarbonyl Compounds

One of the most direct and widely employed methods for the synthesis of 3-substituted-1H-pyrazin-2-ones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. researchgate.netnih.gov This approach, often referred to as the Jones and Karmas and Spoerri method, facilitates the formation of the N-1 to C-6 and N-4 to C-5 bonds in a single pot. researchgate.net

For the synthesis of this compound, L-leucinamide, derived from the amino acid L-leucine, is reacted with a glyoxal (B1671930) derivative. nih.govsemanticscholar.org The reaction is typically carried out under alkaline conditions, for instance, at a pH of 9–10 using sodium hydroxide, and stirred at room temperature. acs.org The initial condensation forms a dihydropyrazine (B8608421) intermediate, which then spontaneously oxidizes in the presence of air to yield the aromatic this compound. semanticscholar.orgacs.org Yields for this type of condensation can range from 60-65%. acs.org

The regioselectivity of the condensation can be an issue when using unsymmetrical dicarbonyl compounds. For example, the reaction of an α-amino acid amide with methylglyoxal (B44143) can lead to a mixture of 5-methyl and 6-methyl pyrazinone isomers. researchgate.net However, for the synthesis of this compound, the use of symmetrical glyoxal simplifies the reaction outcome, leading predominantly to the desired product. This pathway is not only synthetically useful but is also hypothesized to be analogous to the biosynthetic pathway of related compounds like 3-isobutyl-2-methoxypyrazine in nature. semanticscholar.org

Table 1: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reported Yield |

| L-leucinamide hydrochloride | Glyoxal (40% aq. solution) | pH 9-10 (NaOH), 25°C, 24h | This compound | 60-65% acs.org |

Synthetic Routes via Diketopiperazine Rearrangements and Transformations

Diketopiperazines, which are cyclic dipeptides, serve as readily available precursors for the synthesis of 2(1H)-pyrazinones. researchgate.netnih.gov These methods are particularly useful as diketopiperazines can be easily synthesized from the corresponding amino acids. The transformation to a pyrazinone typically involves a dehydration or a chlorination/elimination sequence.

A relevant example is the treatment of DL-leucine anhydride (B1165640) (3,6-diisobutyl-2,5-diketopiperazine) with a dehydrating agent like phosphoryl chloride (POCl₃). rsc.org This reaction, when heated, can lead to the formation of 3,6-diisobutyl-2(1H)-pyrazinone, along with chlorinated pyrazine (B50134) byproducts. rsc.org The use of an unsymmetrical diketopiperazine, such as L-leucyl-isoleucyl anhydride, has also been shown to produce a mixture of pyrazinone isomers, including 3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone. nih.gov

While this route provides access to the pyrazinone core, it can result in mixtures of products, especially when starting with unsymmetrical diketopiperazines. However, for symmetrical diketopiperazines like the one derived from leucine (B10760876), it offers a viable pathway to the corresponding 3,6-disubstituted pyrazinone.

Table 2: Pyrazinone Synthesis from Diketopiperazines

| Starting Material | Reagent | Key Conditions | Product |

| DL-leucine anhydride | Phosphoryl chloride (POCl₃) | Heating | 3,6-Diisobutyl-2(1H)-pyrazinone rsc.org |

| DL-alanyl-leucyl anhydride | Phosphoryl chloride (POCl₃) | 140°C | 2-Chloro-3-isobutyl-6-methylpyrazine nih.gov |

Approaches Utilizing Amino Acetals or Amino Alcohols with Oxalates and Amines

An alternative strategy for constructing the pyrazinone ring, which avoids some of the challenges of other methods, involves the reaction of an amino acetal (B89532) or amino alcohol with an oxalate (B1200264) derivative and an amine. This sequence builds the pyrazinone ring through a stepwise formation of amide bonds followed by cyclization.

A general method described by Cheeseman et al. begins with the reaction of diethyl oxalate with an amino acetal, such as 2,2-dimethoxyethylamine. researchgate.netrsc.org This forms an oxamate (B1226882) intermediate. The subsequent reaction with an amine, for example, benzylamine, yields a mixed oxamide. rsc.org This acyclic precursor then undergoes an acid-catalyzed cyclization to form a pyrazinedione, which can be further functionalized to the desired pyrazinone. rsc.org While not a direct synthesis of this compound, this methodology provides a versatile platform for accessing various substituted pyrazinones by changing the amino acetal and amine components. The key steps involve the formation of the C-3–N-4 bond and a final cyclization between N-1 and C-6. researchgate.net

This approach is valuable as it offers a different disconnection strategy for the pyrazinone ring and can provide access to analogues that may be difficult to obtain through other routes.

Stereoselective Synthesis of Chiral Pyrazinone Analogues

The synthesis of enantiomerically pure chiral pyrazinone analogues is of significant interest, particularly for applications in medicinal chemistry. While direct asymmetric synthesis of this compound is not widely reported, stereoselectivity can be achieved by employing chiral starting materials or chiral auxiliaries.

A common strategy involves starting with a chiral α-amino acid. The inherent chirality of the amino acid can direct the stereochemical outcome of the pyrazinone formation. For instance, the synthesis of pyrazinone-containing opioid mimetics has been achieved by starting with chiral amino acids. jst.go.jp The use of L-leucinamide in the condensation with glyoxal is expected to produce the (S)-enantiomer of this compound, although the stereochemical integrity during the reaction and subsequent air oxidation needs to be carefully considered.

Another approach involves the use of chiral auxiliaries to direct the stereoselective alkylation of a pyrazinone template. For example, a tetrahydro-2-pyrazinone derived from (R)-valine and (S)-alanine has been used as a template for highly diastereoselective alkylations. researchgate.net After the desired alkyl group is introduced, the chiral auxiliary can be cleaved to yield enantiomerically pure α-amino acids, demonstrating the principle of using a chiral pyrazinone scaffold for asymmetric synthesis. researchgate.net

Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, its further functionalization is key to creating a diverse range of analogues. Nucleophilic substitution reactions are a primary tool for modifying the pyrazine ring.

Nucleophilic Substitution Reactions at Specific Ring Positions

The pyrazinone ring can be activated for nucleophilic substitution, allowing for the introduction of various functional groups. A common strategy involves converting the hydroxyl group of the pyrazinone (in its tautomeric form, 2-hydroxypyrazine) into a better leaving group, such as a chloride. The reaction of 3-isobutyl-2-hydroxypyrazine with a chlorinating agent like phosphoryl chloride (POCl₃) yields 2-chloro-3-isobutylpyrazine. nih.gov

This chloropyrazine is a versatile intermediate for nucleophilic substitution reactions. rsc.org The chlorine atom can be displaced by a variety of nucleophiles, including alkoxides, amines, and thiols. acs.orgclockss.org For example, reaction with sodium methoxide (B1231860) will introduce a methoxy (B1213986) group, yielding 2-methoxy-3-isobutylpyrazine, a well-known flavor compound. nih.gov Similarly, reaction with amines or thiols can be used to install nitrogen or sulfur-containing substituents at the 2-position. clockss.org These substitutions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.org

The reactivity of the pyrazine ring towards nucleophilic attack is influenced by the electronic properties of the ring and its substituents. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates nucleophilic attack.

Table 3: Nucleophilic Substitution of Pyrazine Derivatives

| Substrate | Reagent | Product | Reaction Type |

| 3-Isobutyl-2-hydroxypyrazine | POCl₃ | 2-Chloro-3-isobutylpyrazine | Chlorination |

| 2-Chloro-3-isobutylpyrazine | Sodium methoxide | 2-Methoxy-3-isobutylpyrazine | Nucleophilic Substitution (Alkoxylation) nih.gov |

| 2-Chloropyridine | N-methylethanolamine | 2-(N-methylethanolamino)pyridine | Nucleophilic Aromatic Substitution (SNAr) rsc.org |

| Fluorobenzene derivatives | Amines, thiols, alkoxides | Substituted phenyl derivatives | Nucleophilic Aromatic Substitution clockss.org |

Metal-Catalyzed Coupling Reactions for Substituent Introduction

The introduction of substituents onto the pyrazinone core is crucial for modifying its properties and accessing a diverse range of analogues. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of substituted heterocyclic compounds. nih.govnih.gov

While direct metal-catalyzed coupling on the this compound ring is not extensively documented in the provided results, the principles of such reactions are well-established for related heterocyclic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are routinely employed to introduce aryl, vinyl, and alkynyl groups onto heterocyclic rings. eie.grchemie-brunschwig.ch The general scheme for these reactions involves the reaction of a halogenated or triflated pyrazinone with an organometallic reagent in the presence of a palladium catalyst. chemie-brunschwig.ch

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) and an organic halide/triflate. chemie-brunschwig.ch | Pd(0) catalyst and a base. chemie-brunschwig.ch | C-C (Aryl-Aryl, Aryl-Vinyl, etc.) |

| Heck | Alkene and an aryl or vinyl halide/triflate. | Pd(0) catalyst and a base. | C-C (Aryl-Alkene) |

| Sonogashira | Terminal alkyne and an aryl or vinyl halide/triflate. eie.gr | Pd(0) catalyst, a copper(I) co-catalyst, and a base. eie.gr | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig | Amine and an aryl or vinyl halide/triflate. | Pd(0) catalyst and a strong base. | C-N (Aryl-Amine) |

This table presents generalized information on common palladium-catalyzed reactions applicable to heterocyclic systems.

The strategic application of these reactions would allow for the synthesis of a wide array of substituted this compound derivatives. For example, a hypothetical Suzuki-Miyaura coupling of a brominated this compound with an arylboronic acid would yield an aryl-substituted pyrazinone. The choice of ligands for the palladium catalyst can be critical for achieving high yields and selectivity. nih.gov

Ring Modification and Annulation Strategies to Form Fused Pyrazinone Systems

The construction of fused pyrazinone systems expands the structural diversity and potential biological activity of this heterocyclic core. Annulation strategies typically involve the formation of a new ring fused to the existing pyrazinone structure.

One approach to forming fused systems involves the functionalization of the pyrazinone ring, followed by an intramolecular cyclization. For instance, introducing a side chain with a reactive group can facilitate the formation of a new fused ring. While specific examples for this compound are not detailed, related pyrrolopyrazine derivatives have been synthesized through various cyclization and ring annulation methods. researchgate.net

Another strategy involves cycloaddition reactions. For example, a tandem [3+3] annulation procedure has been used to create fused heterocyclic systems, where the reaction proceeds without the formation of side products. mdpi.com Aryne-based annulation reactions also offer a powerful method for constructing fused heterocyclic structures. caltech.edu

Table 2: Selected Annulation Strategies for Heterocyclic Systems

| Annulation Strategy | Description | Potential Application to Pyrazinone |

| Intramolecular Cyclization | A substituent on the pyrazinone ring reacts intramolecularly to form a new fused ring. researchgate.net | A C6-substituted this compound with a suitable functional group could cyclize to form a fused bicyclic system. |

| [3+3] Annulation | A three-atom component reacts with a three-atom component on the pyrazinone to form a new six-membered ring. mdpi.com | This could potentially be used to build a new ring onto the pyrazinone core. |

| Aryne [4+2] Cycloaddition | An aryne intermediate reacts with a diene system on the pyrazinone to form a fused aromatic ring. caltech.edu | If the pyrazinone could be derivatized to act as a diene, this would be a viable strategy. |

This table outlines general annulation strategies that could be conceptually applied to the this compound system.

Modern Catalytic Methods and Green Chemistry Principles in Pyrazinone Synthesis

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient catalytic methods. tuwien.at Green chemistry principles, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazinones. dntb.gov.uarasayanjournal.co.in

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique. researchgate.net It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of various heterocyclic compounds, including pyrazines, has been successfully achieved using microwave irradiation. mdpi.comresearchgate.net

The use of alternative, greener solvents is another cornerstone of green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as biodegradable, low-volatility, and non-toxic reaction media. dntb.gov.ua The synthesis of 2-pyrazinones has been reported in deep eutectic solvents, highlighting a sustainable approach to their preparation. dntb.gov.ua

Furthermore, the development of catalytic systems that utilize non-precious metals is a significant goal in green chemistry. tuwien.at While palladium is a highly effective catalyst, its cost and toxicity are concerns. Research into catalysts based on more abundant and less toxic metals like iron and copper is an active area. frontiersin.orgacs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.orgscielo.br While not specifically detailed for this compound synthesis in the provided results, the application of enzymes for transformations like N-alkylation demonstrates the potential of biocatalysis in this field. acs.org

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Pyrazinone Synthesis | Reference |

| Alternative Energy Sources | Microwave-assisted synthesis can lead to faster reactions and higher yields. | mdpi.comresearchgate.net |

| Green Solvents | Deep eutectic solvents (DESs) provide a non-toxic and biodegradable reaction medium. | dntb.gov.ua |

| Catalysis | The use of efficient catalysts, including non-precious metals and biocatalysts, reduces waste and improves efficiency. | tuwien.atscielo.br |

| Atom Economy | Multicomponent reactions that incorporate most or all of the starting materials into the final product are highly atom-economical. | rasayanjournal.co.in |

Advanced Analytical Characterization Techniques for Pyrazinone Scaffolds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazinone derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum of a pyrazinone scaffold provides critical information regarding the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For 3-Isobutyl-1H-pyrazin-2-one, characteristic signals would be expected for the isobutyl group protons and the protons on the pyrazinone ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyrazinone ring and the isobutyl substituent are indicative of their electronic surroundings.

2D NMR Spectroscopy: To overcome the complexities of 1D spectra in larger molecules, 2D NMR techniques are employed to establish connectivity between atoms. omicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the spin systems within the isobutyl group and the pyrazinone ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms, providing a clear map of C-H one-bond connectivities. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique establishes correlations between protons and carbons over two or three bonds. omicsonline.org It is crucial for piecing together the molecular skeleton by connecting different spin systems, for instance, linking the isobutyl group to the pyrazinone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Interactive Data Table: Representative NMR Data for Pyrazinone Scaffolds

| Nucleus | Chemical Shift (ppm) Range | Multiplicity (Typical) | Coupling Constants (Hz) | Notes |

|---|---|---|---|---|

| ¹H (Ring) | 6.0 - 8.5 | d, s | 2 - 5 | Chemical shift is highly dependent on substituents. |

| ¹H (N-H) | 8.0 - 12.0 | br s | - | Often broad and may exchange with D₂O. |

| ¹H (α-CH₂) | 2.5 - 4.0 | d, t | 6 - 8 | Protons on the carbon attached to the ring. |

| ¹³C (C=O) | 150 - 170 | s | - | Carbonyl carbon of the pyrazinone ring. |

| ¹³C (Ring) | 110 - 160 | d, s | - | Aromatic/olefinic carbons of the ring. |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of pyrazinone compounds, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₂N₂O), distinguishing it from other compounds with the same nominal mass. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govrhhz.net LC-MS/MS is particularly useful for analyzing complex mixtures and for structural elucidation. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure, often revealing the loss of the isobutyl group or fragments of the pyrazinone ring. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| HR-MS | [M+H]⁺ | 153.1028 | Accurate mass for molecular formula confirmation. |

| HR-MS | [M+Na]⁺ | 175.0847 | Adduct ion for confirmation. |

| LC-MS/MS | [M+H]⁺ | 153.1 | Precursor ion for fragmentation. |

| LC-MS/MS | Fragment | Varies | Structural information from fragmentation pattern (e.g., loss of isobutyl group). |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For pyrazinone derivatives that can be crystallized, this technique provides unequivocal information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the isobutyl group relative to the pyrazinone ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. nih.govmdpi.com

Advanced Chromatographic Separation Methods for Pyrazinone Derivatives

Chromatographic techniques are essential for the purification and analysis of pyrazinone derivatives, especially when dealing with complex mixtures or isomeric compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Pyrazinone derivatives can often be analyzed by GC-MS, providing both retention time information for identification and mass spectra for structural confirmation. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS): HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not suitable for GC. psecommunity.org Coupling HPLC with MS/MS provides a highly sensitive and selective method for the analysis of pyrazinone derivatives in various matrices. unp.edu.ar

High-Performance Counter-Current Chromatography (HPCC): HPCC is a liquid-liquid partition chromatography technique that is particularly useful for the separation of complex mixtures and the isolation of target compounds without the use of solid stationary phases. It has been successfully employed for the separation of pyrazinone regioisomers. rsc.org

Chiroptical Spectroscopy for Stereochemical Assignment of Enantiopure Pyrazinones

For pyrazinone derivatives that are chiral, chiroptical spectroscopy techniques are crucial for determining their absolute configuration. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is unique for a specific enantiomer and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve is characteristic of the stereochemistry of the molecule.

These techniques are essential for the characterization of enantiopure pyrazinone-based compounds, which is often critical for their biological activity. nsf.govdocumentsdelivered.com

Computational and in Silico Approaches in Pyrazinone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazinone molecules at an electronic level. rsc.org Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock) are employed to model the electronic structure and predict the reactivity of compounds like 3-Isobutyl-1H-pyrazin-2-one. nih.gov These calculations can elucidate various molecular descriptors that are crucial for predicting a compound's behavior. superfri.orgsuperfri.org

Detailed studies on pyrazine (B50134) derivatives using DFT at the B3LYP level have successfully calculated key electronic and structural properties. nih.gov These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

These computational analyses provide a reactivity profile, identifying the most likely sites for electrophilic and nucleophilic attack and predicting the molecule's stability. The insights gained are vital for understanding reaction mechanisms and designing new synthetic pathways. rsc.org

Table 1: Key Molecular Descriptors from Quantum Chemical Calculations for Pyrazinone Derivatives

| Descriptor | Significance | Typical Method of Calculation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT, B3LYP/6-311+G(d,p) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT, B3LYP/6-311+G(d,p) |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net | ΔE = ELUMO - EHOMO |

| Dipole Moment (µ) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. | DFT, ab initio |

| NBO Charges | Natural Bond Orbital charges; describe the electron distribution on individual atoms. nih.gov | NBO analysis |

| Heat of Formation | The energy released or absorbed when a compound is formed from its constituent elements. | Composite methods (e.g., G4MP2) superfri.org |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov For pyrazinone derivatives, docking simulations are crucial for understanding their mechanism of action and for designing new compounds with improved affinity and selectivity. nih.govrjonco.com

Docking algorithms calculate a "docking score," which is an estimation of the binding affinity (often expressed in kcal/mol) between the ligand and the target protein. nih.gov Lower docking scores typically indicate a more favorable binding interaction. Studies on various pyrazoline and pyrazinone derivatives have used this method to screen for potential inhibitors of targets like PI3K kinases and Epidermal Growth Factor Receptor (EGFR). nih.govekb.egnih.gov

For instance, in studies of pyrazoline derivatives as potential PI3K inhibitors, newly synthesized compounds showed better docking scores than reference drugs, suggesting they could be valuable lead molecules. nih.govrjonco.com These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ekb.eg

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a receptor. samipubco.com This allows researchers to elucidate specific recognition mechanisms. For example, docking studies on pyrazole-linked pyrazoline derivatives targeting EGFR tyrosine kinase revealed that the most potent compounds could bind to the hinge region of the ATP binding site, mimicking the interaction of the standard drug gefitinib. nih.gov By visualizing these interactions, scientists can understand why certain structural modifications lead to increased or decreased activity, providing a rational basis for the design of more effective therapeutic agents. samipubco.com

Table 2: Examples of Molecular Docking Studies on Pyrazinone-Related Heterocycles

| Compound Class | Target Protein | Software Used | Key Findings |

| Pyrazoline Derivatives | PI3K Kinase | Schrodinger 2016 | Compounds identified with better docking scores (-7.85 kcal/mol) than reference drugs. nih.gov |

| Pyrazoline Derivatives | EGFR Tyrosine Kinase | GOLD Suite | Synthesized compounds exhibited significant inhibition activity through hydrogen bonding with key amino acids. ekb.eg |

| Pyrazin-2(1H)-ones | A3 Adenosine (B11128) Receptor | (Not specified) | A plausible binding mode hypothesis was proposed, guiding the optimization of compound affinity. nih.gov |

| Pyrazole-linked Pyrazolines | EGFR Kinase | (Not specified) | Docking suggested binding to the hinge region of the ATP binding site, similar to gefitinib. nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org These models are powerful predictive tools in drug design, allowing for the estimation of the activity of novel, unsynthesized compounds. ijsdr.orgbiointerfaceresearch.com For pyrazinone derivatives, QSAR helps to identify the key physicochemical properties and structural features that govern their biological effects. nih.gov

Ligand-based QSAR models are developed when the three-dimensional structure of the target receptor is unknown. These methods rely solely on the structural information of a set of active molecules. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses Partial Least Squares (PLS) regression to correlate these fields with biological activity. unicamp.br The results are often visualized as 3D contour maps, which show regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity. mdpi.com

CoMSIA is an extension of CoMFA that calculates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.br This often provides a more detailed and interpretable model of the structure-activity relationship. nanobioletters.com

Studies on various heterocyclic compounds, such as thieno-pyrimidines, have demonstrated the high predictive power of CoMFA and CoMSIA models, with significant cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²). nih.govmdpi.com

Table 3: Statistical Parameters for a Representative 3D-QSAR Study

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

| CoMFA | 0.818 | 0.917 | Steric, Electrostatic |

| CoMSIA | 0.801 | 0.897 | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |

Data adapted from a study on thieno-pyrimidine derivatives. mdpi.com High q² (>0.5) and r² values indicate a robust and predictive model.

Receptor-based, or structure-based, QSAR approaches are employed when the 3D structure of the biological target is available. Unlike ligand-based methods, these models incorporate information about the receptor's active site to derive descriptors.

This approach often begins with molecular docking of a series of ligands into the receptor's binding pocket. Descriptors are then calculated based on the specific interactions observed in the docked poses. These can include energies of hydrogen bonds, hydrophobic interactions, and steric clashes between each ligand and the surrounding amino acid residues. By correlating these interaction-based descriptors with the known biological activities of the compounds, a predictive QSAR model is built. This method provides a direct link between specific ligand-receptor interactions and biological activity, offering clear and actionable insights for designing more potent molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for understanding the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com These simulations are instrumental in drug discovery, providing detailed insights into the behavior of molecules like this compound at an atomic level. mdpi.com For pyrazinone-related structures, MD simulations serve two primary purposes: sampling the conformational landscape of the molecule and elucidating the dynamics of its interaction with biological targets. nih.govresearchgate.net

The binding process of ligands containing a pyrazine core, such as in pyrazinamidase inhibitors, has been investigated using MD simulations to understand the binding and unbinding pathways. nih.govplos.org Such studies can identify an optimal pathway for the ligand and determine the key amino acid residues that dominate the interaction. nih.govplos.org The simulations can reveal significant interior motion in regions of the protein adjacent to the active site upon ligand binding or unbinding. nih.govplos.org This information is crucial as these flexible regions can be vital for the binding process across a family of related proteins. nih.govplos.org

Furthermore, MD simulations are used to generate multiple conformations of a molecule, which can then be used in ensemble docking approaches to better predict binding modes. mdpi.com This technique is particularly valuable when dealing with targets that have flexible binding sites. mdpi.com By simulating the protein-ligand complex over time, researchers can assess the stability of interactions, such as hydrogen bonds, and observe conformational changes that occur during the binding event. researchgate.net

In Silico ADME-Toxicity (ADME-T) Prediction for Pyrazinone Scaffolds

In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, aiming to identify candidates with favorable pharmacokinetic and safety profiles computationally. nih.gov These predictive models help to minimize late-stage failures and reduce the need for extensive animal testing by flagging potential issues before a compound is synthesized. japsonline.comnih.gov For pyrazinone scaffolds, various computational tools and methodologies are employed to evaluate their drug-like properties.

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a compound are key determinants of its bioavailability and efficacy. In silico tools like Swiss-ADME and Molinspiration are frequently used to predict these properties for heterocyclic compounds, including pyrazinone derivatives. biointerfaceresearch.com These tools calculate various physicochemical properties and apply established rules to assess the drug-likeness of a molecule. biointerfaceresearch.com

Key parameters evaluated include molecular weight, lipophilicity (log P), solubility, and topological polar surface area (TPSA). biointerfaceresearch.com For instance, the percentage of intestinal absorption (%ABS) can be estimated using a formula based on the TPSA (% ABS = 109 - (0.345 x TPSA)). ijfmr.com The evaluation often involves checking for compliance with medicinal chemistry rules such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. biointerfaceresearch.com

| Parameter | Description | Importance |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion and transport across membranes. Lipinski's rule suggests MW ≤ 500. |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability. Lipinski's rule suggests Log P ≤ 5. |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | Affects solubility and membrane permeability. Lipinski's rule suggests HBD ≤ 5. |

| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms (e.g., O, N). | Affects solubility and membrane permeability. Lipinski's rule suggests HBA ≤ 10. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Computational Modeling of Metabolic Transformation Pathways

Understanding how a compound is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions or the formation of toxic byproducts. Computational models are increasingly used to predict metabolic pathways. mdpi.com Studies on pyrazinone-containing compounds have shown that this scaffold can undergo extensive metabolic activation. nih.govacs.org

For example, research on a pyrazinone-containing thrombin inhibitor revealed novel biotransformation pathways involving the pyrazinone ring. nih.govacs.org Computational analysis, combined with experimental data, proposed two main metabolic activation routes:

A two-electron oxidation of the 6-methyl-2-oxo-3-aminopyrazinone moiety, leading to an electrophilic imine-methide intermediate. nih.govacs.org

Oxidation of the double bond at the 5-6 position of the pyrazinone ring by Cytochrome P450 enzymes, forming an epoxide. nih.govacs.org This epoxide can then react with glutathione (B108866) (GSH), leading to the opening of the pyrazinone ring and rearrangement into a stable imidazole-containing metabolite. nih.govacs.org

Elucidating such metabolic pathways computationally provides critical guidance for designing new pyrazinone derivatives with a lower potential for generating chemically reactive intermediates. nih.gov

Assessment of Potential Toxicity Profiles (e.g., Mutagenicity)

In silico toxicology aims to predict the potential adverse effects of chemicals using computational models, thereby prioritizing compounds for further testing and reducing reliance on animal models. nih.govnih.gov The toxicity of a chemical is considered predictable from its molecular structure. nih.gov

For pyrazinone scaffolds and related nitrogen-containing heterocycles, various computational tools are used to predict a range of toxicity endpoints, including mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. japsonline.comnih.gov Software applications like Lazar (Lazy Structure-Activity Relationships) and TOPKAT are employed for these predictions. japsonline.comnih.gov These programs often use statistical quantitative structure-activity relationship (QSAR) models, which correlate chemical structures with experimentally determined toxicity data. japsonline.com For example, the Lazar software model has a reported accuracy of 95% for mutagenicity tests in external validation datasets. japsonline.com Such predictions can identify potential risks; for instance, some pyrazolylaminoquinazoline derivatives were predicted to have mutagenic effects despite having no predicted carcinogenic or other toxic effects. researchgate.net

Virtual Screening Methodologies for the Discovery of Novel Pyrazinone Leads

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govlongdom.org It serves as a cost-effective and time-efficient alternative to high-throughput screening (HTS). nih.gov The goal is to prioritize a smaller, more manageable number of compounds for experimental testing. nih.gov

The process typically involves two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target. Molecular docking algorithms are used to fit candidate molecules into the target's binding site and score their binding affinity. longdom.org This helps in predicting the binding conformation and strength of the interaction. nih.govlongdom.org

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this approach uses the structures of known active compounds to find other molecules with similar properties, often through pharmacophore modeling or shape similarity searches. longdom.org

For the discovery of novel pyrazinone leads, a virtual screening workflow would involve screening large compound databases against a specific disease target. The initial "hits" from the screening can then be filtered based on predicted ADME properties to discard compounds with likely poor pharmacokinetics. nih.gov This integrated approach of combining docking with ADME filters increases the efficiency of the drug discovery pipeline and the likelihood of identifying promising lead candidates for further optimization. nih.gov

Biological Activities and Pharmacological Potential of Pyrazinone Derivatives

Anti-Inflammatory and Analgesic Activities

While the broader family of nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazinones, has been extensively studied for anti-inflammatory properties, specific research detailing the mechanisms of pyrazinone derivatives is less prevalent in publicly available literature.

Cyclooxygenase and Lipoxygenase Enzyme Inhibition

There is limited specific information available from current research on the direct inhibitory effects of 3-isobutyl-1H-pyrazin-2-one or its close derivatives on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical targets for anti-inflammatory drugs, and the investigation of pyrazinones' potential in this area remains a subject for future research.

Modulation of Inflammatory Cytokine Expression

Similarly, detailed studies on the modulation of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by pyrazinone derivatives are not extensively documented. The regulation of these cytokines is a crucial mechanism for controlling inflammatory responses, indicating a potential area for further scientific exploration into the activities of pyrazinone compounds.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Pyrazinone derivatives, which are found in microbial secondary metabolism, have demonstrated a range of antimicrobial properties. The 2(1H)-pyrazinone scaffold is recognized as a valuable building block in drug design, contributing to various bioactive compounds, including those with antibacterial and antifungal effects. nih.gov

Activity against Drug-Resistant Bacterial Strains (e.g., MRSA)

A notable area of research is the efficacy of pyrazinone derivatives against drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). A novel antibacterial pyrazinone derivative, isolated from the bacterium Streptomyces anulatus, has shown potent activity against several Gram-positive pathogens. nih.gov This compound demonstrated significant minimum inhibitory concentration (MIC) values against multiple strains of S. aureus, including MRSA, as well as against Enterococcus faecalis and Vancomycin-Resistant Enterococcus (VRE) strains. nih.gov The mechanism of action may differ from traditional beta-lactam antibiotics, potentially involving protease or kinase inhibition. nih.gov

Below is a table summarizing the antibacterial activity of the novel pyrazinone derivative MR7S4-F3.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazinone Derivative MR7S4-F3

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis ATCC 6633 | 4–16 |

| S. aureus ATCC 29213 | 4–16 |

| S. aureus Newman | 4–16 |

| S. aureus N315 (MRSA) | 4–16 |

| Enterococcus faecalis ATCC 19433 | 4–16 |

| Enterococcus faecium DSM 17050 (VRE) | 4–16 |

| Enterococcus faecium DSM 20478 | 4–16 |

Antifungal Efficacy against Pathogenic Fungi

Pyrazinone derivatives have been generally reported to exhibit antifungal properties. nih.gov However, detailed studies and specific data on their efficacy, such as MIC values against specific pathogenic fungal strains, are not extensively covered in the available research literature, indicating an area ripe for further investigation.

Anticancer and Cytotoxic Activities

The 2(1H)-pyrazinone scaffold is also recognized for its utility in designing compounds with anticancer properties. nih.gov Research has led to the development of pyrazinone-containing molecules that target specific pathways involved in tumor growth. One such area involves the inhibition of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in the progression of certain cancers like gliomas and acute myeloid leukemia.

A series of compounds featuring a 3-pyrazine-2-yl-oxazolidin-2-one scaffold were designed and synthesized as allosteric inhibitors of mutant IDH1. These derivatives were effective in suppressing the production of D-2-hydroxyglutarate (D-2-HG), an oncometabolite produced by mutant IDH1, in cells expressing IDH1-R132H and IDH1-R132C mutations. The inhibitory activity of these compounds highlights their potential as targeted anticancer agents.

Below is a table summarizing the cytotoxic activity of representative 3-pyrazine-2-yl-oxazolidin-2-one derivatives.

Table 2: Inhibition of D-2-HG Production by Pyrazinone Derivatives in IDH1-Mutant Cells

| Compound | Cell Line | Concentration (µM) | % Inhibition of D-2-HG |

|---|---|---|---|

| Compound 3g | U87MG-IDH1 R132H | 10 | ~95% |

| 50 | ~98% | ||

| NI-1 (Positive Control) | U87MG-IDH1 R132H | 10 | ~95% |

| 50 | ~98% |

Data extrapolated from graphical representations in the source literature.

Kinase Inhibition

Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. Pyrazinone derivatives have emerged as a versatile class of kinase inhibitors, targeting several key kinases involved in disease progression.

A notable example is the development of 3-amino-2(1H)-pyrazinones as potent and selective inhibitors of p38α mitogen-activated protein kinase (MAPK) , a key regulator of pro-inflammatory signaling. acs.org Optimization of an aminoalkyl substituent at the 3-position of the 2(1H)-pyrazinone core led to a significant increase in potency, with advanced compounds demonstrating properties suitable for therapeutic use in inflammatory conditions like chronic obstructive pulmonary disease (COPD). acs.org

The pyrazinone scaffold has also been explored for the development of allosteric Akt kinase inhibitors . informahealthcare.com Akt, a serine/threonine kinase, is a central node in cell signaling pathways that govern cell proliferation, survival, and metabolism. nih.govresearchgate.net A series of 2(1H)-pyrazinone derivatives have been synthesized and screened for their inhibitory activity against Akt, leading to the identification of derivatives selective for different Akt isoforms. informahealthcare.com

Furthermore, derivatives containing the related pyrazole (B372694) or pyrazoline core have shown significant inhibitory activity against a range of other important kinases:

BRAF Kinase: Novel 4,5-dihydropyrazole derivatives have been designed as potential inhibitors of the V600E mutant BRAF kinase, which is a key driver in several cancers, including melanoma. nih.gov Some of these compounds exhibited potent anticancer activity in the low micromolar range. nih.gov Additionally, pyrazolylindolin-2-one linked coumarin (B35378) derivatives have been developed as dual inhibitors of BRAFV600E and VEGFR-2. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Pyrazole-based analogs have been discovered as potent inhibitors of CDK2, a key regulator of the cell cycle. mdpi.cominnspub.net Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Fused pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, both of which are crucial in tumor growth, angiogenesis, and metastasis. google.comnih.gov Several of these compounds have demonstrated potent inhibitory activity at nanomolar concentrations. nih.gov Piperazine-chalcone hybrids and related pyrazoline derivatives have also been synthesized as potential VEGFR-2 inhibitors. nih.gov

Table 1: Pyrazinone and Related Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 3-Amino-2(1H)-pyrazinones | p38α MAPK | Potent and selective inhibitors with potential for treating inflammatory diseases. acs.org |

| 2(1H)-Pyrazinones | Akt Kinase | Allosteric inhibitors with selectivity for different Akt isoforms. informahealthcare.com |

| 4,5-Dihydropyrazole derivatives | BRAF (V600E mutant) | Potent anticancer activity against melanoma and breast cancer cell lines. nih.gov |

| Pyrazole derivatives | CDK2 | Strong inhibition of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis. mdpi.cominnspub.net |

| Fused Pyrazole derivatives | EGFR and VEGFR-2 | Dual inhibitors with potent anticancer activity. google.comnih.gov |

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are essential for many biological processes. Their inhibition is a key therapeutic strategy for a range of diseases, including viral infections and thrombotic disorders. Pyrazinone derivatives have been successfully developed as inhibitors of several important proteases.

Thrombin: Pyrazinone and pyridinone derivatives have been identified as potent inhibitors of thrombin, a key serine protease in the blood coagulation cascade. mdpi.comgoogle.com These compounds, which feature a pyrazinone or pyridinone ring at the P3 position and a six-membered heterocyclic ring at the P1 position, are being investigated for the treatment of diseases characterized by abnormal thrombosis. google.com For instance, RWJ-671818, which combines a pyrazinone core with an oxyguanidine moiety, is a novel, orally active, and selective human α-thrombin inhibitor with a Ki of 1.3 nM. mdpi.com

Hepatitis C Virus (HCV) NS3 Protease: The HCV NS3 protease is essential for viral replication, making it a prime target for antiviral therapy. nih.gov A novel class of achiral peptidomimetic HCV NS3 protease inhibitors based on a 2(1H)-pyrazinone scaffold has been designed and synthesized. acs.orgnih.gov These compounds have shown potent inhibitory activity against both the wild-type enzyme and drug-resistant variants, such as R155K. nih.gov The optimization of these inhibitors, including the replacement of an unstable carbamate (B1207046) P3 capping group with a robust urea, has led to a significant increase in potency. acs.org

Dipeptidyl Peptidase IV (DPP-4): DPP-4 is a serine protease that plays a role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-4 is a validated therapeutic approach for type 2 diabetes. researchgate.net A series of pyrazolidine (B1218672) derivatives have been synthesized and evaluated as DPP-4 inhibitors, with the most active compound in one series showing an IC50 value of 1.56 µM. nih.gov More recently, pyrazole-based thiosemicarbazones have been identified as highly effective DPP-4 inhibitors, with one derivative exhibiting an IC50 value of 1.266 nM, which is more potent than the marketed drug sitagliptin. nih.gov

Table 2: Pyrazinone and Related Derivatives as Protease Inhibitors

| Compound Class | Target Protease | Key Findings |

|---|---|---|

| Pyrazinone/Pyridinone derivatives | Thrombin | Potent and selective inhibitors for the treatment of thrombotic disorders. mdpi.comgoogle.com |

| 2(1H)-Pyrazinone derivatives | HCV NS3 Protease | Potent inhibition of wild-type and drug-resistant viral strains. acs.orgnih.gov |

| Pyrazolidine derivatives | Dipeptidyl Peptidase IV (DPP-4) | Moderate inhibitory activity for potential anti-diabetic applications. nih.gov |

| Pyrazole-based thiosemicarbazones | Dipeptidyl Peptidase IV (DPP-4) | Highly potent inhibitors, surpassing the activity of existing drugs. nih.gov |

Tubulin Modulating Effects

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.net Compounds that interfere with tubulin polymerization are potent anticancer agents. A fungicide containing a pyrazinone core, patented by DuPont, has been shown to disrupt tubulin polymerization, leading to altered cellular proliferation in fungal phytopathogens and exhibiting strong activity against human rhabdomyosarcoma cells. rsc.org

While direct examples of this compound as a tubulin modulator are not prominent in the reviewed literature, the related pyrazoline derivatives have been extensively studied as tubulin polymerization inhibitors. nih.gov A series of pyrazoline derivatives bearing 3,4,5-trimethoxy phenyl and thiophene (B33073) moieties were synthesized and shown to inhibit tubulin polymerization, with the most potent compound exhibiting activity comparable to the positive control, colchicine. nih.gov These findings suggest that the broader class of pyrazole-containing heterocycles represents a promising scaffold for the development of novel tubulin-targeting agents.

Investigations into Cell Cycle Arrest and Apoptosis Induction

The ability to induce cell cycle arrest and apoptosis (programmed cell death) is a hallmark of many effective anticancer agents. Pyrazinone and its related derivatives have demonstrated significant potential in this area.

A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, has been shown to exert its cytotoxic effects by suppressing the proliferation and growth of colorectal cancer cells. mdpi.com This compound acts as a microtubule-stabilizing agent, leading to the arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis. mdpi.com

Similarly, a novel series of cytotoxic pyrazoline derivatives has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govmdpi.com One of the lead compounds from this series was found to arrest HepG-2 (liver cancer) cells at the G2/M phase and induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl-2. nih.gov Other pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.govnih.gov

Table 3: Pyrazinone and Related Derivatives in Cell Cycle Arrest and Apoptosis

| Compound | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| DHPITO (Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue) | Colorectal cancer cells | Microtubule stabilization, G2/M phase arrest, apoptosis induction. mdpi.com |

| Pyrazoline derivatives | HepG-2, Hela, A549 | G2/M phase arrest, upregulation of Bax and p53, downregulation of Bcl-2, apoptosis induction. nih.gov |

| Pyrazole derivatives | MDA-MB-468 (Triple-negative breast cancer) | ROS generation, caspase-3 activation, apoptosis induction. nih.govnih.gov |

Immunomodulatory Effects and Signaling Pathway Modulation

Pyrazinone derivatives and their analogues have demonstrated the ability to modulate the immune system and interfere with key signaling pathways involved in inflammation. Pyrazolines have been studied for their anti-inflammatory potential, with research showing that they can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, TNF, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages and neutrophils. nih.gov These compounds were also found to reduce inflammatory cell migration. nih.gov

Pyridazinone derivatives, which are structurally similar to pyrazinones, have been developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammatory responses. nih.gov By inhibiting PDE4, these compounds can regulate the production of potent pro-inflammatory cytokines and chemokines, suggesting their potential as therapeutic agents for inflammatory diseases like COPD. nih.gov

Role as Signaling Molecules in Microbial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This process is often mediated by small signaling molecules called autoinducers and plays a crucial role in bacterial virulence and biofilm formation. frontiersin.org Pyrazinones have been identified as important signaling molecules in the quorum sensing circuits of various bacteria. nih.gov

Other Pharmacological Applications

The therapeutic potential of pyrazinone and its related derivatives extends to other significant areas, including the management of metabolic and neurodegenerative diseases.

Anti-diabetic Activity: Pyrazole and pyrazoline derivatives have emerged as promising candidates for the treatment of diabetes mellitus. innspub.net These compounds have been shown to exhibit hypoglycemic activity in animal models of diabetes. nih.gov For instance, pyrazole-3-one derivatives have been designed and synthesized as potential hypoglycemic agents, with some compounds showing significant blood glucose-lowering effects in alloxan-induced diabetic rats. nih.gov The anti-diabetic potential of these compounds is often attributed to their ability to inhibit enzymes such as α-glucosidase and α-amylase. nih.gov A synthetic pyrazolobenzothiazine derivative, for example, was found to have effective IC50 values for α-glucosidase (3.91 µM) and α-amylase (8.89 µM). nih.gov

Anti-Alzheimer's Disease Activity: Alzheimer's disease is a progressive neurodegenerative disorder for which there is a pressing need for new therapeutic strategies. Pyrazolinone-based compounds have been designed as multi-target agents for the treatment of Alzheimer's. nih.gov These compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov In addition to AChE inhibition, some pyrazolinone derivatives exhibit antioxidant properties, the ability to chelate metal ions like copper, and can inhibit the aggregation of amyloid-β plaques, all of which are key pathological features of Alzheimer's disease. nih.gov One lead compound, ET11, not only showed strong inhibitory activity against human AChE (IC50 = 6.34 nM) but also demonstrated neuroprotective effects in cell-based assays and cognitive improvement in in vivo studies. nih.gov

Table 4: Other Pharmacological Applications of Pyrazinone-Related Derivatives

| Application | Compound Class | Mechanism of Action / Key Findings |

|---|---|---|

| Anti-diabetic | Pyrazole-3-one derivatives | Hypoglycemic effects in diabetic rat models. nih.gov |

| Anti-diabetic | Pyrazolobenzothiazine derivative | Inhibition of α-glucosidase and α-amylase. nih.gov |

| Anti-Alzheimer's Disease | Pyrazolinone derivatives | Potent acetylcholinesterase inhibition, antioxidant activity, metal chelation, and inhibition of amyloid-β aggregation. nih.govnih.gov |

Biosynthesis, Natural Occurrence, and Metabolic Transformations of Pyrazinones

Biosynthetic Pathways of the Pyrazinone Core Structure

The formation of the pyrazinone ring is a sophisticated biological process primarily orchestrated by large enzymatic complexes. Microorganisms, in particular, have evolved diverse and efficient strategies to synthesize this heterocyclic scaffold.

A predominant route for pyrazinone biosynthesis in microbes is mediated by nonribosomal peptide synthetases (NRPSs). nih.govscispace.com These large, modular enzyme assembly lines are responsible for producing a vast array of natural products. nih.gov In the context of pyrazinones, NRPS systems typically catalyze the condensation of two amino acids to form the core structure. nih.govacs.orgacs.org

Several distinct NRPS-based strategies have been identified:

Dimodular NRPS: This is a common pathway where a two-module NRPS condenses two amino acids. nih.gov A terminal reductase (R) domain then releases the resulting dipeptide as a reactive aldehyde. This intermediate undergoes spontaneous, nonenzymatic cyclization and subsequent oxidation to form the stable pyrazinone ring. nih.govnih.gov This mechanism is observed in the biosynthesis of pyrazinones like leuvalin, tyrvalin, and phevalin by Staphylococcus aureus. nih.gov

Monomodular NRPS: A novel pathway has been identified in Pseudomonas involving a monomodular NRPS with a unique adenylation-thiolation-reductase (ATR) architecture. nih.gov This single module generates an amino aldehyde that directly condenses with a second amino acid tethered to the thiolation domain, bypassing the need for a separate condensation (C) domain to form the dipeptide aldehyde intermediate. nih.gov

Hybrid NRPS/PKS Systems: In myxobacteria, a hybrid NRPS/Polyketide Synthase (PKS) system is responsible for producing trialkylated pyrazinones, such as coralinone. nih.govacs.org A single gene, corA, encodes this hybrid enzyme, which not only forms the pyrazinone core but also installs a methyl group at the C-5 position, a function carried out by the integral PKS module. nih.govnih.govacs.org

The building blocks for NRPS-mediated pyrazinone synthesis are primarily amino acids. For 3-isobutyl-1H-pyrazin-2-one and related structures, L-leucine is a key precursor, providing the characteristic isobutyl side chain. nih.govresearchgate.net In vivo feeding experiments with stable isotope-labeled precursors in bell peppers (Capsicum annuum) confirmed that L-leucine is incorporated into the structure of the related compound, 3-isobutyl-2-methoxypyrazine (IBMP). researchgate.netresearchgate.netuni-bonn.de

The core enzymatic mechanism involves the activation of two amino acids by the adenylation (A) domains of the NRPS, which are then tethered to the thiolation (T) or peptidyl carrier protein (PCP) domains. A condensation (C) domain catalyzes the formation of a peptide bond between the two amino acids. The terminal reductase (R) domain then reduces the carboxyl group of the dipeptide to an aldehyde, which is released from the enzyme. nih.gov This dipeptide aldehyde is the key intermediate that cyclizes and oxidizes to yield the final pyrazinone product. nih.govnih.gov

In plants, feeding studies for IBMP biosynthesis have also implicated glyoxylic acid as a precursor, suggesting a potential link between pyrazinone formation and photorespiration. researchgate.netuni-bonn.de

Following the formation of the core pyrazinone ring, further enzymatic modifications can occur, leading to a diverse array of pyrazinone derivatives. These post-synthetic modifications are crucial for the functional diversity of these molecules.

Methylation: This is a common modification. In myxobacteria, the biosynthesis of coralinone (3-isobutyl-6-isopropyl-5-methylpyrazin-2(1H)-one) involves the installation of a methyl group at the C-5 position, a step catalyzed by the PKS component of the hybrid NRPS/PKS enzyme. nih.govacs.orgnih.gov In plants, the final step in the biosynthesis of the potent aroma compound 3-isobutyl-2-methoxypyrazine (IBMP) is the O-methylation of its direct precursor, 3-isobutyl-2-hydroxypyrazine (the enol tautomer of this compound). uni-bonn.denih.gov This reaction is catalyzed by specific O-methyltransferase enzymes. uni-bonn.de

Hydroxylation: While less detailed in the context of pyrazinones themselves, hydroxylation of precursors is a key step. The formation of 3,5-dihydroxy-L-phenylglycine is a necessary prerequisite for its incorporation into certain nonribosomal peptides, showcasing how precursor modification contributes to final product diversity. scispace.com The hydroxypyrazine intermediate (e.g., 3-isobutyl-2-hydroxypyrazine) is the substrate for the final methylation step in plant IBMP biosynthesis. nih.gov

Natural Occurrence and Distribution in Biological Systems

Pyrazinones are widely distributed in nature, having been identified in a diverse range of organisms from microbes to plants. They often function as signaling molecules, regulating processes such as virulence and biofilm formation. nih.govacs.orgacs.org

Microorganisms are a prolific source of pyrazinone natural products. nih.govacs.org Their isolation has been reported from various microbial phyla, where they play significant biological and ecological roles.

Fungi: The fungus Aspergillus flavus is known to produce pyrazinones such as deoxyaspergillic acid and flavacol. nih.gov

Actinomycetes: These filamentous bacteria are well-known producers of bioactive secondary metabolites, including pyrazinones like phevalin and arglecin, which have been isolated from Streptomyces species. nih.gov

Myxobacteria: This group of soil bacteria produces unique pyrazinone structures. nih.gov For instance, nannozinones and sorazinones have been discovered in Nannocystis pusilla, enhypyrazinone A from Enhygromyxa sp., and coralinones from Corallococcus exiguus. nih.govacs.org

Staphylococci: The human pathogen Staphylococcus aureus produces a family of pyrazinones, including phevalin, tyrvalin, and leuvalin, which are known to regulate its virulence. nih.govacs.org

| Microorganism | Isolated Pyrazinone Compound(s) | Reference |

|---|---|---|

| Aspergillus flavus (Fungus) | Deoxyaspergillic acid, Flavacol | nih.gov |

| Streptomyces sp. (Actinomycete) | Phevalin, Arglecin | nih.gov |

| Corallococcus exiguus (Myxobacterium) | Coralinone | nih.govnih.govacs.org |

| Staphylococcus aureus (Bacterium) | Phevalin, Tyrvalin, Leuvalin | nih.govacs.org |

In plants, the direct precursor to the potent aroma compound 3-isobutyl-2-methoxypyrazine (IBMP) is 3-isobutyl-2-hydroxypyrazine, which exists in tautomeric equilibrium with this compound. IBMP is responsible for the characteristic "bell pepper" or "herbaceous" aroma in many foods and wines.

Vitis vinifera (Grapevine): IBMP is a well-known varietal aroma compound in grapes and wine, particularly in varieties like Cabernet Sauvignon. nih.gov Its precursor, 3-isobutyl-2-hydroxypyrazine (IBHP), can be translocated from the roots to other parts of the vine, including the berries, where it is subsequently methylated to IBMP. nih.gov Concentrations of IBMP in grapes decrease throughout ripening and can be influenced by viticultural practices such as sunlight exposure and harvest timing. nih.govsemanticscholar.orgresearchgate.net

Capsicum annuum (Bell Pepper): Bell peppers are known to contain high levels of IBMP, which is considered the character impact compound of their aroma. researchgate.net The biosynthesis of IBMP from precursors including L-leucine occurs in various parts of the plant, with the highest concentrations of the compound found in unripe fruits. researchgate.netuni-bonn.de

| Plant Source | Related Compound Detected | Significance | Reference |

|---|---|---|---|

| Vitis vinifera (Grapevine) | 3-Isobutyl-2-methoxypyrazine (IBMP) and its precursor 3-Isobutyl-2-hydroxypyrazine (IBHP) | Key "green" or "herbaceous" aroma compound in certain wine varieties. | nih.govnih.govsemanticscholar.org |

| Capsicum annuum (Bell Pepper) | 3-Isobutyl-2-methoxypyrazine (IBMP) | Character impact aroma compound responsible for the typical bell pepper scent. | researchgate.netresearchgate.net |

Discovery in Marine Organisms (e.g., Sponges, Tunicates)

The marine environment is a rich source of novel bioactive compounds, including a variety of pyrazinone derivatives. Research into marine invertebrates and their associated microorganisms has led to the isolation and identification of several 2(1H)-pyrazinone structures.

An actinomycete, Streptomyces sp. Did-27, derived from a tunicate, was found to produce three new 2(1H)-pyrazinone derivatives. mdpi.comresearchgate.net Among these was (S)-6-(sec-butyl)-3-isobutylpyrazin-2(1H)-one, a compound closely related to the subject of this article. mdpi.comresearchgate.net This discovery marked the first report of this specific compound from a natural source, although it had been synthesized previously. mdpi.com Alongside this, known analogues such as deoxymutaaspergillic acid and 3,6-diisobutyl-2(1H)-pyrazinone were also isolated from the same strain. mdpi.comresearchgate.net

The pyrazinone skeleton is also a key structural feature in more complex alkaloids found in marine sponges. Examples include the bromotyrosine alkaloids ma'edamines A and B, which were isolated from an Okinawan sponge of the genus Suberea. nih.gov Furthermore, dragmacidin D, another related alkaloid, has been identified in several marine sponge species, including those from the genera Dragmacidon, Halicortex, Spongosorites, and Hexadella. nih.gov

Table 1: Selected Pyrazinone Derivatives Discovered in Marine Organisms

| Compound Name | Source Organism | Organism Type |

| (S)-6-(sec-butyl)-3-isobutylpyrazin-2(1H)-one | Streptomyces sp. Did-27 | Tunicate-derived Actinomycete |

| 3,6-diisobutyl-2(1H)-pyrazinone | Streptomyces sp. Did-27 | Tunicate-derived Actinomycete |

| Deoxymutaaspergillic acid | Streptomyces sp. Did-27 | Tunicate-derived Actinomycete |

| Ma'edamines A and B | Suberea sp. | Marine Sponge |

| Dragmacidin D | Dragmacidon, Halicortex, Spongosorites, Hexadella | Marine Sponge |

Metabolic Transformations and Degradation Pathways of this compound and Related Compounds